molecular formula C20H19NO5 B4381231 N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide CAS No. 7168-87-8

N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B4381231
CAS No.: 7168-87-8
M. Wt: 353.4 g/mol
InChI Key: ZAPWEJQVXKKDEF-UHFFFAOYSA-N
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Description

N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide: is an organic compound that features a furan ring substituted with a benzyloxy group and a methoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically begins with commercially available starting materials such as 2-furancarboxylic acid, benzyl alcohol, and 2-methoxyphenol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can also be reduced under suitable conditions to yield reduced furan derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products:

    Oxidation Products: Oxidized furan derivatives.

    Reduction Products: Reduced furan derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyloxy or methoxyphenoxy groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study various biological processes due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide exerts its effects would depend on its specific application. In general, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

  • N-(benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
  • N’-(3-(benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide
  • N’-benzylidene-2-(2-methoxyphenoxy)acetohydrazide

Comparison:

  • Structural Differences: While all these compounds share a benzyloxy and methoxyphenoxy moiety, they differ in the specific functional groups attached to the furan ring or the hydrazide moiety.
  • Unique Features: this compound is unique due to its specific substitution pattern on the furan ring, which may confer distinct chemical and biological properties compared to the other similar compounds.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-phenylmethoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-23-17-9-5-6-10-18(17)24-14-16-11-12-19(26-16)20(22)21-25-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPWEJQVXKKDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413497
Record name N-(Benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7168-87-8
Record name N-(Benzyloxy)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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